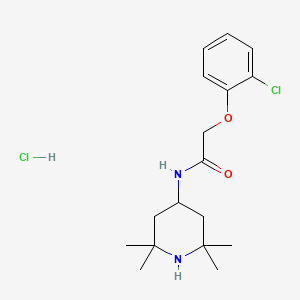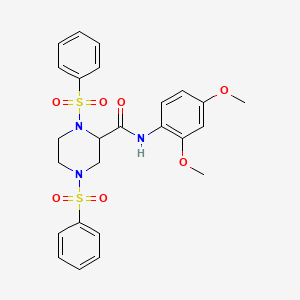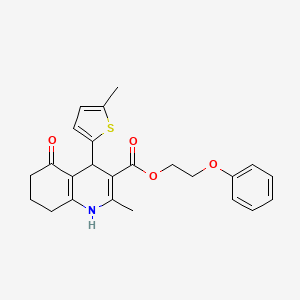
2-(2-chlorophenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride, also known as S 38093, is a potent and selective antagonist of the serotonin 5-HT6 receptor. The 5-HT6 receptor is a G-protein-coupled receptor that is predominantly expressed in the brain, and has been implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. In recent years, S 38093 has emerged as a promising tool compound for the study of 5-HT6 receptor function, and has shown potential as a therapeutic agent for the treatment of these disorders.
Mechanism of Action
The exact mechanism of action of S 38093 is not fully understood, but it is believed to act as a competitive antagonist of the 5-HT6 receptor. By binding to this receptor, S 38093 blocks the binding of serotonin and other endogenous ligands, and prevents the downstream signaling pathways that are activated by receptor activation. This leads to a reduction in the activity of the 5-HT6 receptor, and may contribute to the observed effects of S 38093 on cognitive function.
Biochemical and physiological effects:
In addition to its effects on cognitive function, S 38093 has been shown to have a number of other biochemical and physiological effects. For example, S 38093 has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus, which is a key regulator of neuronal survival and plasticity. S 38093 has also been shown to reduce anxiety-like behaviors in animal models, and to increase dopamine release in the prefrontal cortex.
Advantages and Limitations for Lab Experiments
One of the main advantages of S 38093 as a tool compound is its high selectivity for the 5-HT6 receptor. This allows researchers to study the effects of 5-HT6 receptor blockade in isolation, without the confounding effects of off-target binding. However, one limitation of S 38093 is its relatively low potency compared to other 5-HT6 receptor antagonists, which may limit its usefulness in certain experimental paradigms.
Future Directions
There are several potential future directions for research on S 38093 and the 5-HT6 receptor. One area of interest is the role of the 5-HT6 receptor in the pathophysiology of depression, and the potential of 5-HT6 receptor antagonists like S 38093 as antidepressant agents. Another area of interest is the potential of 5-HT6 receptor antagonists as cognitive enhancers in disorders such as Alzheimer's disease and schizophrenia. Finally, there is ongoing interest in the development of more potent and selective 5-HT6 receptor antagonists, which may have improved therapeutic potential compared to S 38093.
Synthesis Methods
The synthesis of S 38093 has been described in several publications. One of the most commonly used methods involves the reaction of 2-chlorophenol with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to form the corresponding chlorophenoxyl radical, which is then reacted with N-(2-chloroethyl)acetamide to form the desired product. The hydrochloride salt of S 38093 is typically obtained by treatment of the free base with hydrochloric acid.
Scientific Research Applications
S 38093 has been extensively studied in vitro and in vivo as a tool compound for the study of 5-HT6 receptor function. In vitro, S 38093 has been shown to bind selectively and with high affinity to the 5-HT6 receptor, and to inhibit the binding of radioligands to this receptor. In vivo, S 38093 has been shown to increase acetylcholine release in the prefrontal cortex and hippocampus, and to improve cognitive performance in animal models of Alzheimer's disease and schizophrenia.
properties
IUPAC Name |
2-(2-chlorophenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2.ClH/c1-16(2)9-12(10-17(3,4)20-16)19-15(21)11-22-14-8-6-5-7-13(14)18;/h5-8,12,20H,9-11H2,1-4H3,(H,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGSXXFOAQLNAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)COC2=CC=CC=C2Cl)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B5126414.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5126416.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5126421.png)



![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylcyclobutanamine](/img/structure/B5126438.png)
![3,4-dimethoxy-N-[(4-methyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5126453.png)
methanone](/img/structure/B5126460.png)
![5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5126468.png)
![3-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-6-methyl-2-pyridinol](/img/structure/B5126476.png)

![N-(4-iodophenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5126498.png)
![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5126503.png)